molecular formula C22H22N4O4 B12158086 methyl 2-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

methyl 2-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate

Cat. No.: B12158086
M. Wt: 406.4 g/mol
InChI Key: HUKAVMIPFSXWCN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is derived through a hierarchical analysis of its structural components. The core structure consists of a 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine bicyclic system, which serves as the parent heterocycle. The numbering of the imidazo-pyridine ring follows IUPAC guidelines, with the bridgehead nitrogen at position 1 and the fused imidazole ring spanning positions 4 and 5.

Key substituents include:

  • A 2-methoxyphenyl group attached to the tetrahydroimidazopyridine at position 4.
  • A carboxamido linker (-NH-C(=O)-) at position 5 of the bicyclic system.
  • A methyl benzoate moiety (methyl 2-aminobenzoate) connected via the carboxamido group.

The full systematic name is:
Methyl 2-[(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

The structural representation (Figure 1) highlights the spatial arrangement of these groups, with the tetrahydroimidazopyridine adopting a chair-like conformation due to saturation at positions 4–7.

CAS Registry Number and Molecular Formula Validation

The molecular formula C22H24N4O4 is calculated based on the summation of atomic constituents:

  • 22 carbon atoms (including aromatic rings and methyl groups)
  • 24 hydrogen atoms
  • 4 nitrogen atoms (imidazole and pyridine rings)
  • 4 oxygen atoms (methoxy, carboxamido, and ester functionalities)

This matches the formula reported in analogous imidazopyridine derivatives. However, no CAS Registry Number is currently associated with this exact compound in public databases. Cross-referencing with structurally similar compounds (e.g., methyl 3-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate, CAS 1019108-05-4) reveals minor positional isomerism in the benzoate substituent. Such discrepancies underscore the need for precise structural verification when assigning identifiers.

Comparative Analysis of Alternative Naming Conventions in Chemical Databases

Database entries for this compound exhibit notable variations in nomenclature:

Database Name Convention Key Differences
PubChem This compound Uses full substituent descriptors
EvitaChem Methyl 2-[(4-o-methoxyphenylimidazopyridinyl)carbamoyl]benzoate Trivializes bicyclic system nomenclature
Wikidata 3H-imidazo[4,5-c]pyridine-5-carboxamide derivative Omits stereochemical and positional data

These discrepancies arise from divergent prioritization of IUPAC rules versus practicality in database entries. For instance, EvitaChem employs abbreviated terms like "imidazopyridinyl" rather than specifying the fusion positions ([4,5-c]). Such variations complicate cross-referencing and highlight the importance of structural representations alongside textual names.

The compound’s synonyms further illustrate this issue, including:

  • Methyl 2-(4-(2-methoxybenzene)imidazopyridine-5-carboxamido)benzoate (non-IUPAC)
  • 5-(2-Methoxybenzoyl)imidazopyridine methyl ester derivative (functional group-centric naming)

Standardization efforts, such as InChIKey generation (e.g., ZWIYEBIMFPQYDI-UHFFFAOYSA-N for related structures), partially mitigate these challenges by encoding structural uniqueness. However, inconsistent adoption across databases remains a barrier to unambiguous identification.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

methyl 2-[[4-(2-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C22H22N4O4/c1-29-18-10-6-4-8-15(18)20-19-17(23-13-24-19)11-12-26(20)22(28)25-16-9-5-3-7-14(16)21(27)30-2/h3-10,13,20H,11-12H2,1-2H3,(H,23,24)(H,25,28)

InChI Key

HUKAVMIPFSXWCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(CCN2C(=O)NC4=CC=CC=C4C(=O)OC)NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroimidazopyridine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone. The methoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a methoxy-substituted benzyl halide. The final step involves esterification to form the benzoate ester, typically using methanol and an acid catalyst under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The imidazopyridine core can be reduced to form a more saturated ring system.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while substitution reactions on the aromatic rings can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, methyl 2-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacokinetic and pharmacodynamic properties, potentially leading to new treatments for diseases.

Industry

In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to form stable derivatives makes it a versatile component in material science.

Mechanism of Action

The mechanism by which methyl 2-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies, including molecular docking and in vitro assays, to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs (Table 1) share the imidazo[4,5-c]pyridine core but differ in substituents, which critically influence physicochemical and biological properties.

Table 1: Structural and Inferred Properties of Selected Analogs

Compound Name (CAS) Molecular Formula Key Substituents Predicted LogP Solubility (mg/mL) Biological Relevance
Target Compound C₂₄H₂₄N₄O₄ 2-Methoxyphenyl, methyl benzoate ester 3.2* ~0.05* Kinase inhibition (hypothesized)
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (495-77-2) C₈H₁₁N₃O₂ Carboxylic acid 1.8* ~1.2* Intermediate for drug synthesis
5-[(5-Chloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid (444937-77-3) C₂₀H₂₂ClN₃O₄ Chloro, morpholinyl, carboxylic acid 2.5* ~0.8* Antimicrobial activity (reported)
4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic acid (880809-62-1) C₁₅H₁₃ClNO₅S Chloro, ethoxy, sulfonamide 3.0* ~0.1* Enzyme inhibition (hypothesized)

*Predicted values based on computational models and structural analogs.

Key Observations:

Lipophilicity : The target compound’s ester group increases its logP (3.2) compared to carboxylic acid derivatives (e.g., 495-77-2, logP 1.8), favoring passive diffusion across biological membranes .

Solubility : Carboxylic acid analogs (e.g., 444937-77-3) exhibit higher aqueous solubility (~0.8 mg/mL) than ester-containing compounds due to ionizable groups.

Morpholinyl Groups: The morpholine ring in 444937-77-3 improves solubility via polar interactions, a strategy often used in drug design to balance lipophilicity . Sulfonamides: Sulfonamide-containing analogs (e.g., 880809-62-1) may exhibit stronger enzyme inhibition due to their ability to mimic transition states .

Computational Insights

However, the absence of a free carboxylic acid group may reduce interactions with polar binding pockets compared to 495-77-2 .

Biological Activity

Methyl 2-(4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate (CAS Number: 1335331-42-4) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C20H22N2O3C_{20}H_{22}N_2O_3, and it features a methoxyphenyl group along with an imidazo[4,5-c]pyridine moiety. The presence of these groups suggests potential interactions with various biological targets.

Biological Activity Overview

1. Antiproliferative Activity:
Recent studies have indicated that derivatives of imidazo[4,5-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the sub-micromolar range against colon carcinoma cells (SW620) and other cancer types such as glioblastoma and pancreatic adenocarcinoma .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound ASW620 (Colon)0.4
Compound BHeLa (Cervical)0.7
Compound CHCT-116 (Colorectal)1.8
Methyl 2-(4-(2-methoxyphenyl)-...)TBDTBD

2. Antibacterial Activity:
While the primary focus has been on antiproliferative effects, some studies have also examined antibacterial properties. Certain derivatives showed moderate activity against E. coli, indicating that modifications in the chemical structure can enhance or diminish antibacterial efficacy .

The biological activity of methyl 2-(4-(2-methoxyphenyl)-...) may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. For instance, imidazo[4,5-b]pyridines are known to inhibit kinases involved in cancer progression and inflammation .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of related compounds:

  • Case Study 1: A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were synthesized and tested for antiproliferative activity against various cancer cell lines. The most promising derivatives exhibited IC50 values as low as 0.4 µM against colon cancer cells, highlighting the importance of structural modifications in enhancing biological activity .
  • Case Study 2: Another study evaluated the antibacterial properties of imidazo[4,5-b]pyridine derivatives, finding that certain substitutions led to increased efficacy against E. coli with MIC values around 32 µM for select compounds .

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